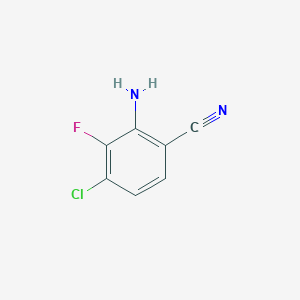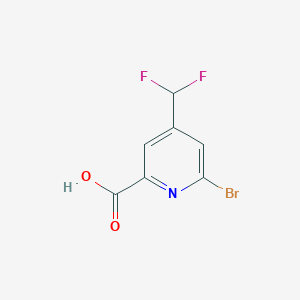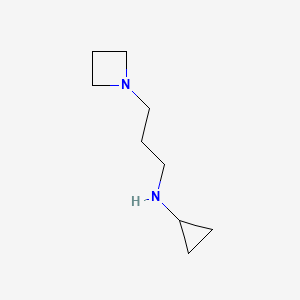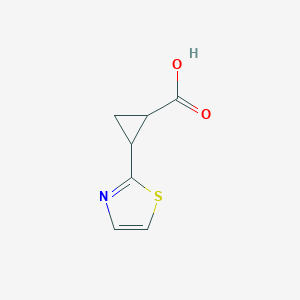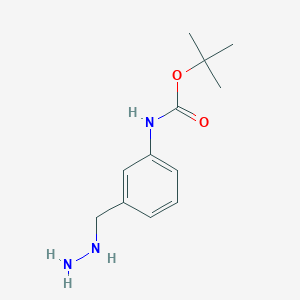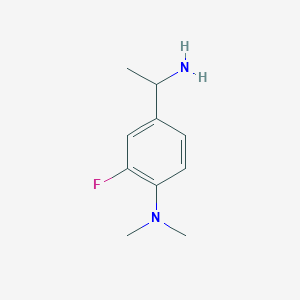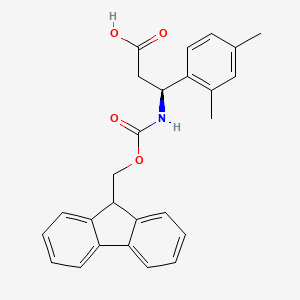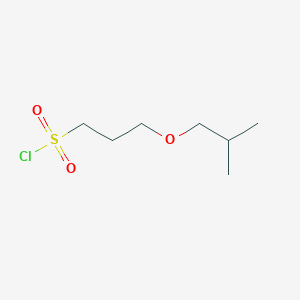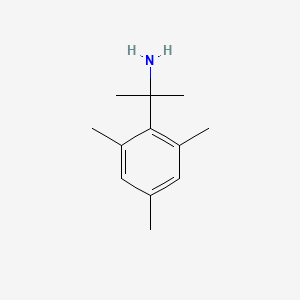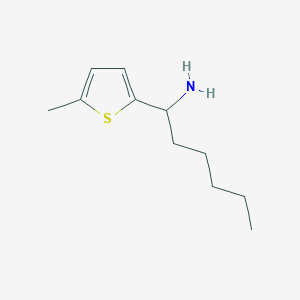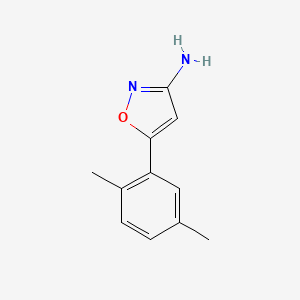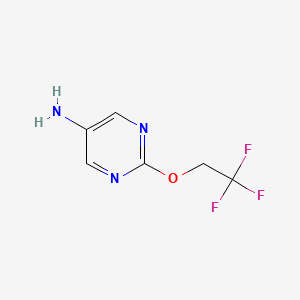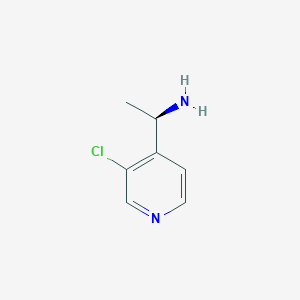
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The specific structure of this compound includes a chlorine atom attached to the third position of the pyridine ring and an amine group attached to the first position of the ethan-1-amine chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Alkylation: The 3-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine chain.
Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
化学反应分析
Types of Reactions
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce pyridine N-oxides.
Reduction: May yield amine derivatives.
Substitution: May result in various substituted pyridines.
科学研究应用
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine: Similar structure but with the chlorine atom at the second position.
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
(1R)-1-(3-chloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI 键 |
RKPIAZZODCNIEH-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=C(C=NC=C1)Cl)N |
规范 SMILES |
CC(C1=C(C=NC=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


